fauc-365

Dopamine D3 receptor Receptor pharmacology Drug addiction

FAUC-365 is the definitive neutral antagonist for dopamine D3 receptors with zero partial agonist activity—unlike FAUC 346. It delivers unmatched selectivity ratios (17,600x D1, 7,200x D2long, 5,200x D2short, 680x D4) and has been validated in vivo at 1-10 mg/kg in cognitive behavioral models and a 2024 L-DOPA-induced dyskinesia study. Researchers investigating D3-mediated signaling in addiction, schizophrenia, or Parkinson's disease should select FAUC-365 to eliminate intrinsic efficacy as a confounding variable. Procure with confidence for reproducible, publication-grade results.

Molecular Formula C23H25Cl2N3OS
Molecular Weight 462.4 g/mol
Cat. No. B1672303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefauc-365
SynonymsFAUC 365
FAUC-365
FAUC365
Molecular FormulaC23H25Cl2N3OS
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
InChIKeyCPTSTFKVXWZGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FAUC-365 Procurement Guide: Dopamine D3 Receptor Antagonist with Sub-Nanomolar Affinity and High Subtype Selectivity


FAUC-365 (CAS 474432-66-1) is a dopamine D3 receptor antagonist with a Ki of 0.5 nM [1]. This piperazine-benzothiophene carboxamide derivative displays high selectivity for D3 over D1, D2L, D2S, and D4 receptors (Kis = 8.8, 3.6, 2.6, and 0.34 μM, respectively) as well as over serotonin 5-HT1A and 5-HT2 receptor subtypes (Kis = 0.36 and 2 μM, respectively) . Discovered through an interactive structure-activity relationship (SAR) optimization process starting from the dopamine receptor ligand BP897, FAUC-365 is a neutral antagonist [2].

Why FAUC-365 Cannot Be Substituted by Generic D3 Receptor Ligands Without Experimental Validation


Generic substitution of FAUC-365 with other D3-preferring ligands risks experimental failure due to critical differences in intrinsic efficacy, subtype selectivity margins, and receptor binding profiles. As a dichloro derivative, FAUC-365 demonstrates selectivity ratios of 17,600 over D1, 7,200 over D2long, 5,200 over D2short, and 680 over D4 receptors, which are substantially higher than its methoxy-substituted analogs [1]. Furthermore, FAUC-365 functions as a neutral antagonist, whereas structurally similar benzothiophene analogs such as FAUC 346 exhibit partial agonist character [2]. These differences in intrinsic activity translate directly into divergent functional outcomes, making inter-compound substitution without empirical validation inappropriate for both in vitro and in vivo studies [3].

FAUC-365 Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Selection


FAUC-365 vs FAUC 346: Neutral Antagonist vs Partial Agonist Functional Divergence

FAUC-365 functions as a neutral antagonist at the dopamine D3 receptor, whereas its close benzothiophene analog FAUC 346 exhibits partial agonist character [1]. This fundamental difference in intrinsic efficacy produces divergent functional outcomes despite both compounds binding the same receptor orthosteric site. The distinction was established through rational SAR optimization where modification of phenyl substituents enabled efficacy tuning between full antagonism (FAUC-365) and partial agonism (FAUC 346) [2].

Dopamine D3 receptor Receptor pharmacology Drug addiction

FAUC-365 In Vivo Efficacy: Memory Impairment Rescue in DAT-KD Mouse Model

FAUC-365 (1-10 mg/kg) prevented memory impairment in the novel object recognition (NOR) test in dopamine transporter knockdown (DAT-KD) mice when administered prior to object learning [1]. DAT-KD mice exhibited impaired NOR memory compared to wild-type (WT) mice, and this impairment was prevented by FAUC-365 administration . D3R knockout (KO)/DAT-KD double mutant mice displayed performance comparable to WT mice, confirming that D3R signaling mediates the observed memory deficit [2].

Novel object recognition Cognitive memory Dopamine transporter knockdown

FAUC-365 Alleviates L-DOPA-Induced Dyskinesia in Parkinson's Disease Mouse Model

In a 6-OHDA-lesioned Parkinson's disease mouse model with chronic L-DOPA-induced dyskinesia (LID), treatment with the D3R antagonist FAUC-365 alleviated LID behaviors as measured by abnormal involuntary movements (AIMs) and mitigated nigrostriatal pathway degeneration [1]. The study established a mechanistic link between D3R blockade and KATP channel regulation via GSK3β/AMPK signaling, demonstrating that FAUC-365 directly reduced KATP channel expression in the striatum of PD/LID mice [2].

Parkinson's disease L-DOPA-induced dyskinesia D3 receptor antagonist

FAUC-365 vs Methoxy Analogs: Superior Selectivity Against 5-HT1A and 5-HT2 Receptors

As a dichloro derivative, FAUC-365 demonstrated D3 affinities comparable to its methoxy-substituted analogs; however, its selectivity against 5-HT1A, 5-HT2, and α1 receptors was substantially higher [1]. This differential selectivity profile was quantified through selectivity ratios of 17,600 over D1, 7,200 over D2long, 5,200 over D2short, and 680 over D4 for FAUC-365 at a Ki of 0.50 nM [2].

Receptor selectivity Serotonin receptors Off-target profiling

FAUC-365 Selectivity Profile: Direct Comparison with BP 897 Progenitor Compound

FAUC-365 was developed through an interactive SAR process starting from the dopamine receptor ligand BP 897 [1]. The benzothiophene modification in FAUC-365 (compound 3d) and FAUC 346 (compound 3c) yielded outstanding D3 affinity and subtype selectivity relative to the parent BP 897 scaffold . This evolutionary SAR approach systematically optimized geometric and electronic properties through modification of attachment points and heteroatoms, followed by efficacy tuning via phenyl substituent variation [2].

Structure-activity relationship D3 selectivity BP 897

FAUC-365 Physicochemical Solubility Profile for In Vitro Assay Preparation

FAUC-365 exhibits solubility in DMSO of 33.33 mg/mL (approximately 72 mM) with ultrasonic assistance [1]. This solubility profile supports preparation of concentrated stock solutions for in vitro pharmacological assays. Alternative solvent systems have been reported: DMF 30 mg/mL, DMSO 30 mg/mL, DMSO:PBS (pH 7.2) (1:2) 0.25 mg/mL, and Ethanol 2 mg/mL .

Solubility Formulation DMSO solubility

FAUC-365 Recommended Research and Industrial Application Scenarios Based on Evidence


Pharmacological Studies Requiring Neutral D3 Antagonism Without Partial Agonism

FAUC-365 is the preferred tool compound when experimental design demands pure antagonism at the dopamine D3 receptor without residual partial agonist activity [1]. This contrasts with FAUC 346, which exhibits partial agonist character (EC50 = 1.5 nM) and would confound studies requiring complete blockade of D3-mediated signaling [2]. Researchers investigating D3 receptor mechanisms in addiction, schizophrenia, or Parkinson's disease models where receptor tone interpretation is critical should select FAUC-365 to eliminate intrinsic activity as a confounding variable.

Hyperdopaminergic Cognitive Impairment Models (DAT-KD Mice)

FAUC-365 has been validated in vivo at doses of 1-10 mg/kg to prevent novel object recognition memory impairment in dopamine transporter knockdown mice [1]. This model recapitulates hyperdopaminergic phenotypes relevant to bipolar disorder and schizophrenia [2]. Laboratories conducting cognitive behavioral pharmacology in these disease models should prioritize FAUC-365 based on this peer-reviewed validation dataset.

Parkinson's Disease L-DOPA-Induced Dyskinesia (LID) Research

A 2024 study demonstrated that FAUC-365 alleviates L-DOPA-induced dyskinesia behaviors and mitigates nigrostriatal pathway degeneration in a 6-OHDA-lesioned mouse model of Parkinson's disease [1]. The mechanism involves D3R/GSK3β/AMPK signaling and KATP channel regulation [2]. Researchers investigating LID pathophysiology or evaluating D3R-targeted therapeutic strategies for PD should use FAUC-365 as a validated pharmacological probe for this specific application context.

D3 Receptor Selectivity Profiling and Off-Target Risk Assessment

FAUC-365 provides a well-characterized selectivity benchmark with quantified ratios of 17,600 over D1, 7,200 over D2long, 5,200 over D2short, and 680 over D4 receptors [1]. For screening campaigns requiring a reference D3-selective antagonist with established cross-reactivity data against dopamine D1-D4 and serotonin 5-HT1A/5-HT2 receptors, FAUC-365 offers a defined selectivity fingerprint [2]. This makes it suitable as a positive control in selectivity panels and as a comparator for novel D3 ligand development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for fauc-365

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.